molecular formula C12H16ClNO2 B1455016 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide CAS No. 1209073-17-5

2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide

Cat. No. B1455016
CAS RN: 1209073-17-5
M. Wt: 241.71 g/mol
InChI Key: OGFFRLJBTDEZCG-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide is an organic compound that belongs to the class of amides . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide is 1S/C12H16ClNO2/c1-9-4-3-5-11(8-9)16-7-6-14-12(15)10(2)13/h3-5,8,10H,6-7H2,1-2H3,(H,14,15) . This indicates that the molecule contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether .


Physical And Chemical Properties Analysis

2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide is a powder that is stored at room temperature . It has a molecular weight of 241.72 .

Scientific Research Applications

Herbicidal Ionic Liquids

2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide: may serve as a precursor in the synthesis of herbicidal ionic liquids. These ionic compounds are designed to target specific weeds and can be tailored for various agricultural applications. The compound’s structure allows for the creation of a diverse range of ionic liquids with different alkyl chain lengths, which can affect solubility and thermal stability .

Antitumor Activity

Chloro-substituted analogs of this compound, such as chlorocreasin, have shown promising results in antitumor activity. This suggests potential applications in cancer research, where the compound could be used to develop new treatments or as a tool in understanding cancer cell biology .

Anti-inflammatory and Analgesic Properties

The compound’s structure is similar to that of other molecules known for their anti-inflammatory and analgesic properties. This indicates potential use in the development of new medications that could offer relief from pain and inflammation with reduced gastrointestinal toxicity .

Synthesis of Bio-functional Hybrid Molecules

The compound can be involved in the synthesis of bio-functional hybrid molecules. These hybrids can be characterized by various spectroscopic methods and may have applications in medicinal chemistry, particularly in the design of drugs with improved bioavailability and reduced side effects .

Pharmaceutical Applications

The presence of chlorine atoms in the compound’s structure can significantly enhance its biological activity. This property is crucial in pharmaceuticals, where the compound could be used to increase the efficacy of drugs or as a building block in the synthesis of new medication .

Agricultural Chemistry

In agricultural chemistry, the compound could be used to develop new formulations of pesticides or fertilizers. Its physicochemical properties might be advantageous in creating products that are more effective and environmentally friendly .

Material Science

The compound’s ability to form stable ionic liquids suggests applications in material science. It could be used in the development of new materials with specific properties, such as conductivity or thermal stability .

Environmental Science

Given its potential use in herbicides and other agricultural chemicals, the compound could also play a role in environmental science research. Studies could focus on its biodegradability, environmental impact, and ways to mitigate any negative effects .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9-4-3-5-11(8-9)16-7-6-14-12(15)10(2)13/h3-5,8,10H,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFFRLJBTDEZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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